3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride
Overview
Description
3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride typically involves the condensation of 2-amino-6,7-dimethylbenzimidazole with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of benzimidazole.
Substitution: It can undergo nucleophilic substitution reactions, where the propanoic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the type of cells involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid
- 3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
- 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
Uniqueness
3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can lead to different biological activities compared to other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16;/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRQCPUERMSEMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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